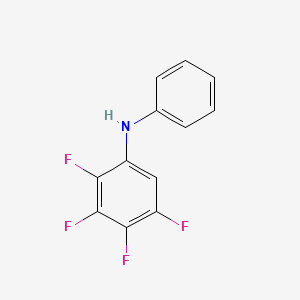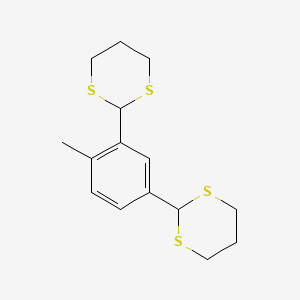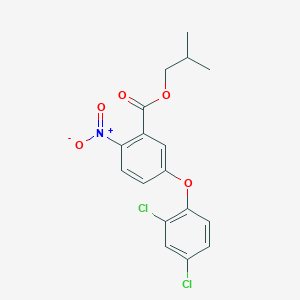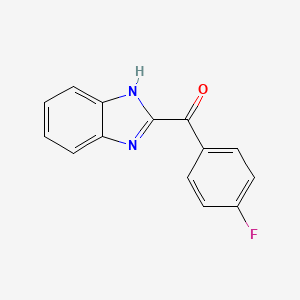
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone: is a chemical compound with the molecular formula C14H10FN3O . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug. This compound is characterized by the presence of a benzimidazole ring fused with a fluorophenyl group, making it a significant molecule in pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
化学反应分析
Types of Reactions:
Oxidation: (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations .
Biology:
- Studied for its potential biological activities, including antimicrobial and antiparasitic properties .
Medicine:
- Investigated as an impurity in the synthesis of flubendazole, contributing to the understanding of drug purity and safety .
Industry:
作用机制
The mechanism of action of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is primarily related to its role as an impurity in flubendazole synthesis. It does not have a direct therapeutic effect but can influence the overall efficacy and safety of the final pharmaceutical product. The molecular targets and pathways involved are typically those associated with the parent compound, flubendazole, which acts by inhibiting microtubule formation in parasitic organisms .
相似化合物的比较
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone
- (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone
- (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone
Comparison:
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone: Similar structure but with an amino group, leading to different reactivity and potential biological activities.
- (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone: Bromine substitution instead of fluorine, which can affect the compound’s electronic properties and reactivity.
- (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone: Chlorine substitution, leading to variations in chemical behavior and potential applications .
Conclusion
(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is a significant compound in pharmaceutical research, particularly as an impurity in flubendazole synthesis Its preparation methods, chemical reactions, and scientific applications highlight its importance in various fields
属性
CAS 编号 |
56969-31-4 |
|---|---|
分子式 |
C14H9FN2O |
分子量 |
240.23 g/mol |
IUPAC 名称 |
1H-benzimidazol-2-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17) |
InChI 键 |
HJNZXFCKMQZMMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


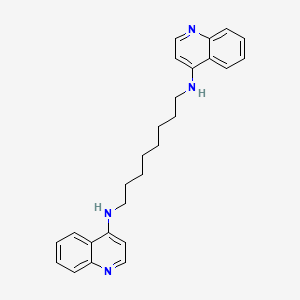
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
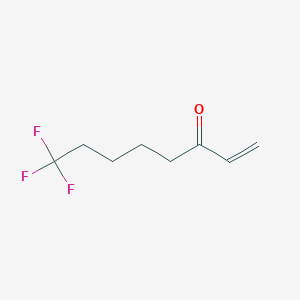
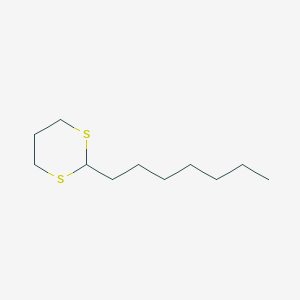
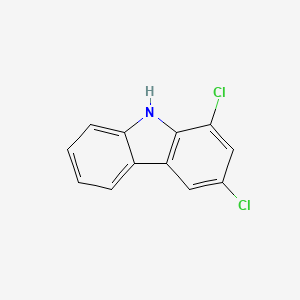
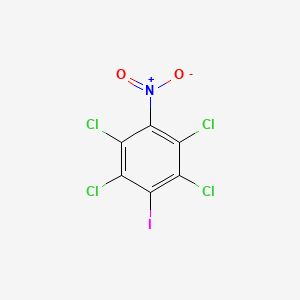

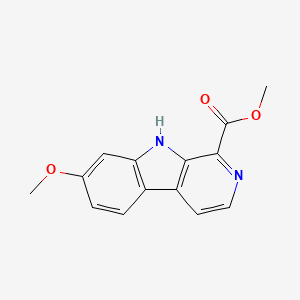
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
